molecular formula C11H7BrO2S B1292513 4-(3-bromothien-2-yl)benzoic acid CAS No. 930111-09-4

4-(3-bromothien-2-yl)benzoic acid

Cat. No.: B1292513
CAS No.: 930111-09-4
M. Wt: 283.14 g/mol
InChI Key: WAOAWGITQLHUFM-UHFFFAOYSA-N
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Description

4-(3-bromothien-2-yl)benzoic acid is an organic compound with the chemical formula C11H7BrO2S. It belongs to the class of benzoic acids and is characterized by the presence of a bromothiophene moiety attached to a benzoic acid core. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromothien-2-yl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Reagents: Aryl halide (such as 3-bromothiophene), organoboron compound (such as phenylboronic acid), palladium catalyst (such as Pd(PPh3)4), and a base (such as K2CO3).

    Solvent: A polar aprotic solvent like DMF (dimethylformamide) or toluene.

    Temperature: Typically around 80-100°C.

    Time: The reaction usually proceeds for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing and sourcing of raw materials, followed by the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-bromothien-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Major Products

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Scientific Research Applications

4-(3-bromothien-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Bromothiophen-2-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of a benzoic acid.

    4-(3-Bromothiophen-2-yl)phenol: Similar structure but with a phenol group instead of a carboxylic acid.

    4-(3-Bromothiophen-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

Uniqueness

4-(3-bromothien-2-yl)benzoic acid is unique due to its combination of a bromothiophene moiety and a benzoic acid core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(3-bromothiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2S/c12-9-5-6-15-10(9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOAWGITQLHUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CS2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640452
Record name 4-(3-Bromothiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930111-09-4
Record name 4-(3-Bromothiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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